Dual IKr/IKs Channel Blockade vs. IKr-Selective Inhibition in Isolated Guinea Pig Ventricular Myocytes
Azimilide demonstrates dual blockade of both the rapid (IKr) and slow (IKs) components of the cardiac delayed rectifier potassium current, whereas the comparators dofetilide and d-sotalol block only IKr [1]. In guinea pig ventricular myocytes, azimilide inhibited IKr with an IC50 of 0.4 μM and IKs with an IC50 of 3 μM, representing a 7.5-fold selectivity for IKr over IKs [1]. In contrast, dofetilide and d-sotalol are highly selective IKr blockers with negligible IKs inhibition at therapeutic concentrations [2]. This dual-channel blockade distinguishes azimilide mechanistically from all IKr-selective Class III agents and underlies its distinct rate-dependent electrophysiological profile [3].
| Evidence Dimension | Potassium channel subtype inhibition (IC50) |
|---|---|
| Target Compound Data | IKr IC50 = 0.4 μM; IKs IC50 = 3 μM |
| Comparator Or Baseline | Dofetilide: IKr-selective (IC50 ~0.005–0.01 μM), negligible IKs block; d-Sotalol: IKr-selective, negligible IKs block |
| Quantified Difference | Azimilide blocks both IKr and IKs; comparators block IKr only |
| Conditions | Guinea pig ventricular myocytes, patch-clamp electrophysiology |
Why This Matters
Researchers investigating the functional consequences of combined IKr/IKs blockade or requiring a tool compound with broader potassium channel inhibition cannot substitute IKr-selective agents for azimilide.
- [1] Fermini B, Jurkiewicz NK, Jow B, Guinoso PJ Jr, Baskin EP, Lynch JJ Jr, Salata JJ. Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents. J Cardiovasc Pharmacol. 1995 Aug;26(2):259-71. View Source
- [2] Karam R, Marcello S, Brooks RR, Corey AE, Moore A. Azimilide dihydrochloride, a novel antiarrhythmic agent. Am J Cardiol. 1998 Mar 19;81(6A):40D-46D. View Source
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